![molecular formula C12H16F3N3O B2572616 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol CAS No. 215434-37-0](/img/structure/B2572616.png)
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol” is a chemical with the CAS Number: 215434-37-0 . Its molecular weight is 275.27 , and its molecular formula is C12H16F3N3O . The IUPAC name for this compound is 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 394.0±42.0 °C at 760 mmHg . The flash point is 192.1±27.9 °C . Unfortunately, the melting point is not available .Aplicaciones Científicas De Investigación
Synthesis and Learning Facilitation 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol derivatives have been synthesized and evaluated for their effects on learning and memory facilitation in mice. Specifically, a compound within this family demonstrated significant learning and memory facilitation, indicating its potential for cognitive enhancement applications Li Ming-zhu (2012).
Antimicrobial Activity The antimicrobial activity of new pyridine derivatives, including structures similar to 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, has been investigated. These compounds exhibited variable and modest activity against certain bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh (2011).
Antibacterial and Anticancer Evaluation Derivatives of 2-chloro-3-hetarylquinolines, which share structural similarities with 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, have been synthesized and tested for their antibacterial and anticancer properties. Some compounds displayed potent antibacterial activity against S. aureus and showed a broad range of activity against various tumor cell lines S. Bondock, Hanaa Gieman (2015).
Protecting Group for Carboxylic Acids The compound 2-(pyridin-2-yl)ethanol, closely related to the queried chemical, has been used as a protecting group for carboxylic acids. It's shown to be selectively removable post-polymerization, either chemically or thermally, while being stable under acidic conditions. This property indicates its utility in the polymer and material sciences Marios Elladiou, C. S. Patrickios (2012).
Insecticidal Properties Compounds based on the structure of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which is structurally similar to the queried compound, have been explored as potential insecticides with a novel mode of action. These derivatives exhibited growth-inhibiting and larvicidal activities against armyworms, suggesting their potential application in agricultural pest control M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song (2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMALSJZVLRFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)
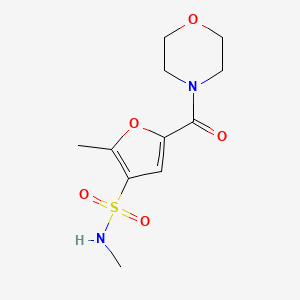
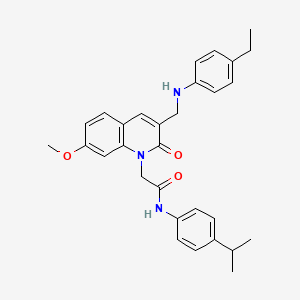
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)
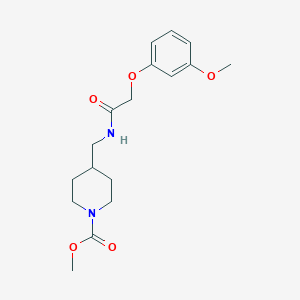
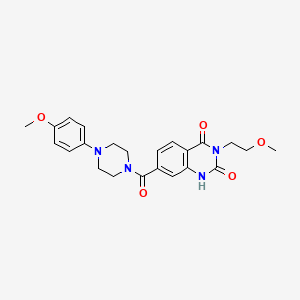
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)
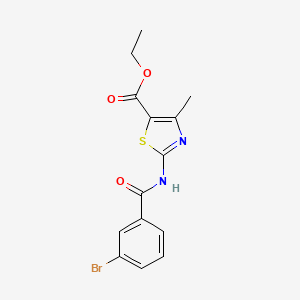
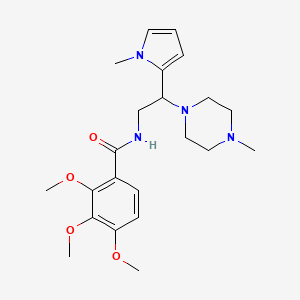
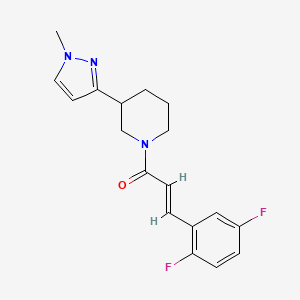
![N-(2,3-dimethylphenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2572556.png)